1-Methyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine
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Overview
Description
1-Methyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 1-methyl group and a 5-nitro-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine typically involves the nitration of a triazole precursor followed by the introduction of the piperazine ring. One common method involves the reaction of 1-methylpiperazine with 5-nitro-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives
Scientific Research Applications
1-Methyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine is largely dependent on its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The triazole ring can also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,2,4-triazole-3-one: Known for its high energetic material properties and used in explosives.
1-Methyl-1H-1,2,4-triazole-3-thiol: Exhibits antimicrobial activity and is used in medicinal chemistry.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Used in the synthesis of coordination complexes and materials science.
Uniqueness
1-Methyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine is unique due to the combination of the piperazine ring and the nitro-triazole moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications, from medicinal chemistry to materials science, making it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C7H12N6O2 |
---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-methyl-4-(5-nitro-1H-1,2,4-triazol-3-yl)piperazine |
InChI |
InChI=1S/C7H12N6O2/c1-11-2-4-12(5-3-11)6-8-7(10-9-6)13(14)15/h2-5H2,1H3,(H,8,9,10) |
InChI Key |
JCRZNMCCVIYABL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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